

"11,13-Dihydroivalin vs. Ivalin: a comparative study"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

[Get Quote](#)

11,13-Dihydroivalin vs. Ivalin: A Comparative Study

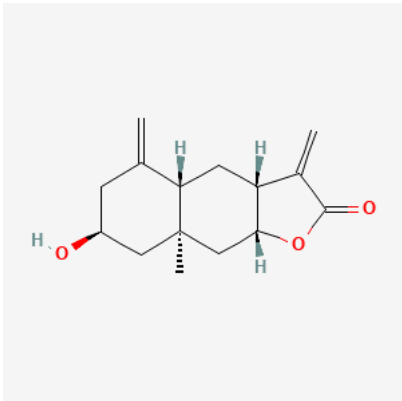

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ivalin and its reduced derivative, **11,13-Dihydroivalin**. The information presented herein is intended to support research and development efforts in the fields of oncology and anti-inflammatory therapeutics.

Introduction

Ivalin is a naturally occurring sesquiterpene lactone characterized by an α -methylene- γ -lactone functional group. This reactive moiety is widely recognized as a key determinant of the biological activity of many sesquiterpene lactones. In contrast, **11,13-Dihydroivalin** is the saturated analogue of Ivalin, lacking the exocyclic double bond in the lactone ring. This structural modification is hypothesized to significantly impact the compound's biological profile. This guide will explore the known biological activities of Ivalin and infer the probable activities of **11,13-Dihydroivalin** based on structure-activity relationship studies of related compounds.

Chemical Structures

Compound	Chemical Structure
Ivalin	
11,13-Dihydroivalin	 11,13-Dihydroivalin Structure (Presumed Structure)

Caption: Chemical structures of Ivalin and the presumed structure of **11,13-Dihydroivalin**.

Comparative Biological Activity

The primary biological activities of Ivalin reported in the literature are its anti-cancer and anti-inflammatory effects. The α -methylene- γ -lactone group in Ivalin is a Michael acceptor, enabling it to react with nucleophilic groups in biomolecules, particularly cysteine residues in proteins. This reactivity is believed to be central to its mechanism of action.

Conversely, the saturation of the 11,13-double bond in **11,13-Dihydroivalin** is expected to dramatically reduce or abolish its biological activity. Studies on other sesquiterpene lactones have consistently demonstrated that the α -methylene- γ -lactone moiety is critical for their cytotoxic and anti-inflammatory properties. For instance, the conversion of other sesquiterpene lactones to their 11,13-dihydro derivatives leads to a significant loss of their ability to inhibit cancer cell proliferation and inflammatory pathways. However, some 11,13-dihydro sesquiterpene lactones, such as 11 β ,13-dihydrolactucin, have been shown to possess anti-inflammatory properties, suggesting that other structural features may also contribute to biological activity.^{[1][2]}

Tabulated Comparison of Biological Activities

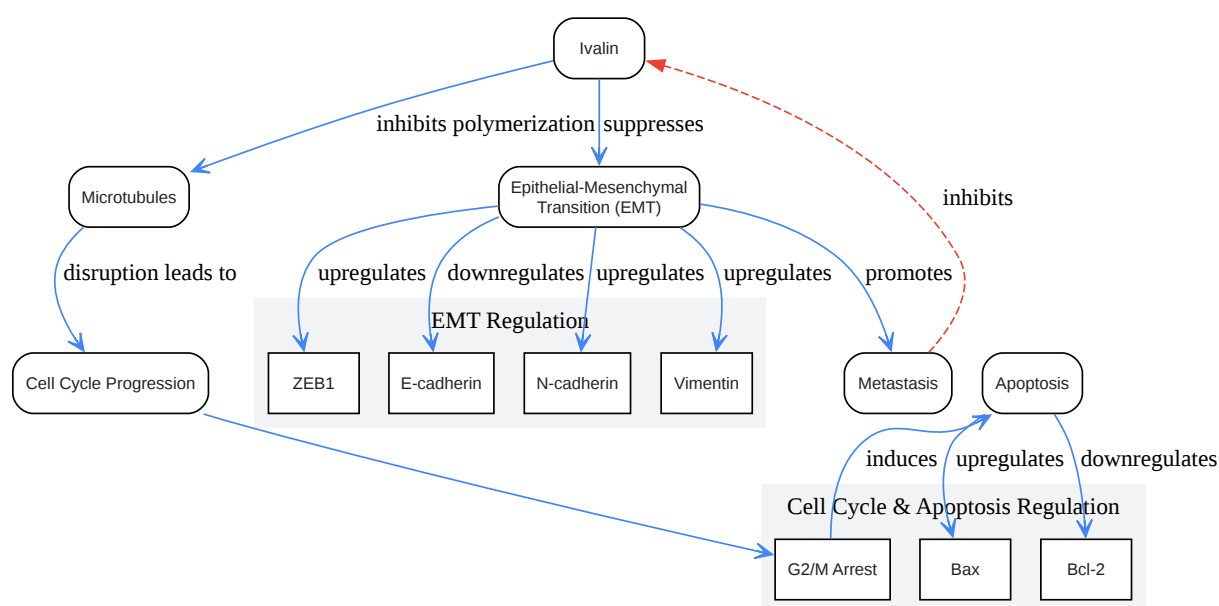
Biological Activity	Ivalin	11,13-Dihydroivalin (Inferred)	Key References
Anticancer Activity			
Cytotoxicity	Potent activity against various cancer cell lines.[3]	Significantly reduced or no activity.[4]	[3][4]
Mechanism of Action	Inhibition of microtubule polymerization, induction of G2/M cell cycle arrest and apoptosis.[5] Suppression of epithelial-mesenchymal transition (EMT).[6]	Likely does not share the same mechanism due to the absence of the reactive lactone. May exhibit some anti-inflammatory effects that could indirectly impact cancer progression.	[5][6]
Anti-inflammatory Activity			
Mechanism of Action	Likely involves alkylation of key inflammatory proteins such as those in the NF-κB pathway.[7]	May exhibit some activity through mechanisms independent of the α-methylene-γ-lactone group, potentially by interacting with other cellular targets.[1][8]	[1][7][8]

Signaling Pathways and Mechanisms of Action

Ivalin's Anti-Cancer Signaling Pathway

Ivalin has been shown to exert its anti-cancer effects through multiple signaling pathways. In breast cancer cells, it inhibits the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[6] This is achieved by upregulating E-cadherin and downregulating N-

cadherin, Vimentin, and the transcription factor ZEB1. In hepatocellular carcinoma cells, Ivalin acts as a microtubule inhibitor, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5] This is associated with the upregulation of Bax and downregulation of Bcl-2, as well as altered levels of cell cycle regulatory proteins Cdc25A and Cyclin B1.[5]

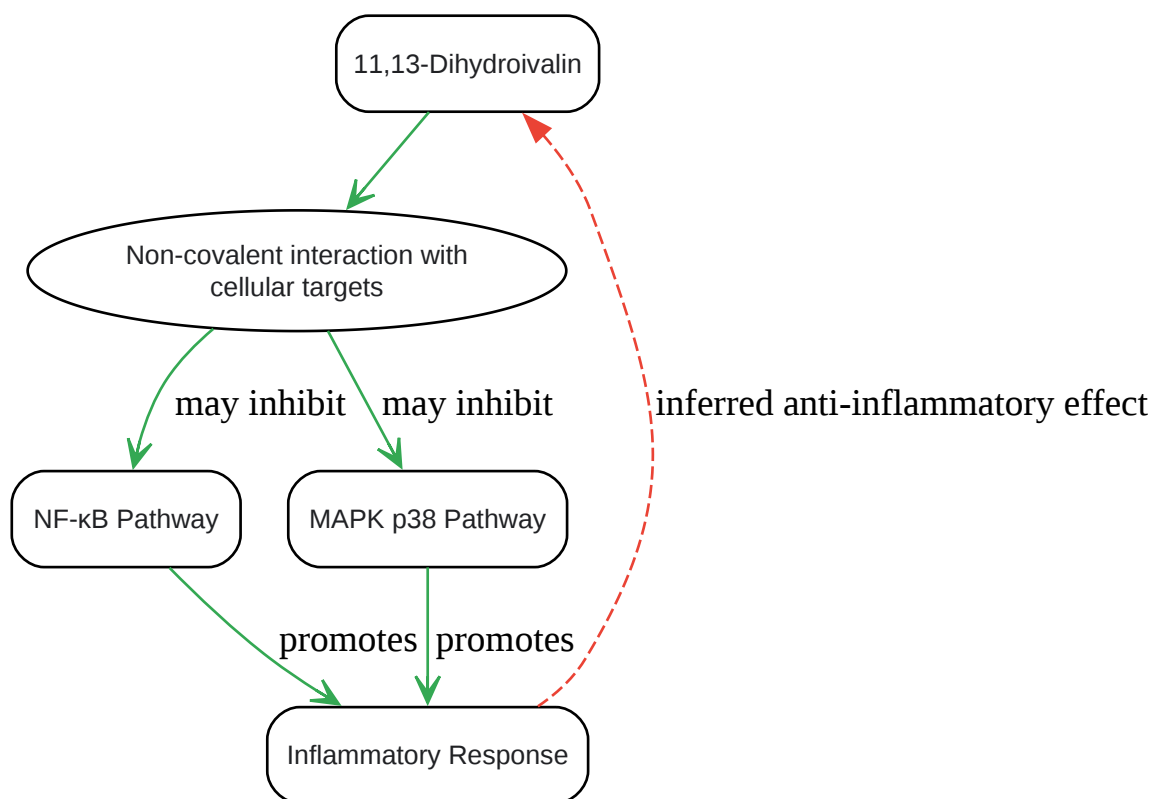


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the anti-cancer activity of Ivalin.

Inferred Mechanism of 11,13-Dihydroivalin

Due to the saturation of the α -methylene- γ -lactone ring, **11,13-Dihydroivalin** is not expected to function as a Michael acceptor. Therefore, its biological activity, if any, would proceed through different mechanisms. It might interact non-covalently with cellular targets. For example, the anti-inflammatory effects of 11 β ,13-dihydrolactucin are attributed to the inhibition of the NF- κ B and MAPK p38 signaling pathways.[1][8]



[Click to download full resolution via product page](#)

Caption: Inferred anti-inflammatory signaling pathway for **11,13-Dihydroivalin**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Ivalin and **11,13-Dihydroivalin** on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Ivalin or **11,13-Dihydroivalin** (e.g., 0, 1, 5, 10, 25, 50, 100 μ M) for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells).

Wound Healing Assay

Objective: To assess the effect of the compounds on cell migration.

Procedure:

- Grow a confluent monolayer of cells in a 6-well plate.
- Create a "wound" in the monolayer by scraping with a sterile pipette tip.
- Wash the cells with PBS to remove debris and replace the medium with fresh medium containing the test compound at a non-toxic concentration.
- Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
- Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of the compounds on cancer cell invasion.

Procedure:

- Coat the upper chamber of a Transwell insert (8 μ m pore size) with Matrigel.
- Seed cancer cells in serum-free medium in the upper chamber.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add the test compound to both the upper and lower chambers.
- Incubate for 24-48 hours.
- Remove non-invading cells from the top of the membrane with a cotton swab.
- Fix and stain the invading cells on the bottom of the membrane with crystal violet.
- Count the number of invading cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on cell cycle distribution.

Procedure:

- Treat cells with the test compounds for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization and wash with cold PBS.
- Fix the cells in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content of the cells using a flow cytometer.
- Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

Ivalin demonstrates significant potential as an anti-cancer agent, primarily due to the presence of the α -methylene- γ -lactone moiety. Its mechanisms of action involve the disruption of microtubule dynamics and the suppression of EMT, both critical processes in cancer progression. In contrast, **11,13-Dihydroivalin** is predicted to have significantly lower or no cytotoxic activity due to the saturation of this reactive group. However, the possibility of anti-inflammatory activity through alternative mechanisms warrants further investigation.

Future research should focus on:

- The synthesis and purification of **11,13-Dihydroivalin** to experimentally validate its biological activities.
- Head-to-head in vitro and in vivo comparative studies of Ivalin and **11,13-Dihydroivalin** to definitively elucidate the role of the α -methylene- γ -lactone group.
- Exploration of the potential anti-inflammatory properties of **11,13-Dihydroivalin** and its mechanism of action.
- Further investigation into the specific molecular targets of Ivalin to optimize its therapeutic potential and develop more selective derivatives.

This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Ivalin and its derivatives. The provided experimental protocols offer a starting point for the in vitro evaluation of these and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unveiling the anti-inflammatory potential of 11 β ,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. 11, 13-Dehydro Lactone Moiety in Gynecologic Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling the anti-inflammatory potential of 11 β ,13-dihydrolactucin for application in inflammatory bowel disease management - Food & Function (RSC Publishing)
DOI:10.1039/D4FO01446D [pubs.rsc.org]
- To cite this document: BenchChem. ["11,13-Dihydroivalin vs. Ivalin: a comparative study"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186729#11-13-dihydroivalin-vs-ivalin-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com